3-Nitrophenylhydrazine
Overview
Description
3-Nitrophenylhydrazine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of phenylhydrazine, where a nitro group is substituted at the third position of the benzene ring. This compound is widely used in analytical chemistry, particularly for derivatization in liquid chromatography-mass spectrometry (LC-MS) to enhance the detection of various analytes .
Mechanism of Action
Target of Action
3-Nitrophenylhydrazine (3-NPH) primarily targets carbonyl, carboxyl, and phosphoryl groups . These groups are found in a wide range of endogenous metabolites, including organic acids, amino acids, carbohydrates, nucleotides, carnitines, and vitamins .
Mode of Action
3-NPH interacts with its targets through a derivatization strategy . This process involves the chemical modification of the target molecules, enhancing their detection sensitivity and chromatographic separation capability . The derivatization strategy simplifies the complexity of monitoring ion pairs of metabolites, which greatly facilitates the metabolic flux analysis .
Biochemical Pathways
The action of 3-NPH affects several biochemical pathways. It plays a significant role in the glycolysis , the tricarboxylic acid (TCA) cycle , and the pentose phosphate pathway (PPP) . These pathways are crucial for energy production and other metabolic processes in the cell .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NPH is limited. It’s known that the compound has a molecular weight of189.60 and a linear formula of O2NC6H4NHNH2 · HCl .
Result of Action
The action of 3-NPH results in significantly improved detection sensitivity and chromatographic separation capability for targeted metabolomic analysis . This enables routine metabolomic analysis in trace amounts of biospecimens .
Action Environment
The efficacy and stability of 3-NPH can be influenced by various environmental factors. For instance, the matrix effects in human serum ranged from 77.1% to 99.0% for 3-NPH derivatives . This suggests that the biological matrix can significantly impact the performance of 3-NPH derivatization .
Biochemical Analysis
Biochemical Properties
3-Nitrophenylhydrazine plays a crucial role in biochemical reactions, primarily as a derivatization agent. It interacts with carbonyl groups in aldehydes and ketones to form hydrazones, which are more stable and detectable by chromatographic methods. This interaction is essential for the analysis of short-chain fatty acids, tricarboxylic acid cycle intermediates, and other metabolites. The compound’s ability to form stable derivatives with carbonyl compounds makes it valuable in both clinical and forensic toxicology .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in analytical chemistry rather than direct biological activity. Its derivatives can influence cell function by stabilizing reactive carbonyl compounds, thereby preventing their interaction with cellular components. This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of reactive intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of hydrazones with carbonyl compounds. This reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, resulting in the formation of a stable C=N bond. This mechanism is crucial for the detection and quantification of various metabolites in biological samples, as it enhances the stability and detectability of otherwise reactive and unstable compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its derivatives may degrade over time, affecting the accuracy of analytical results. Long-term studies have shown that the stability of this compound derivatives can vary depending on the specific conditions of the experiment, such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as its primary use is in analytical chemistry rather than direct biological applications. Studies on related compounds suggest that high doses of hydrazine derivatives can be toxic, leading to adverse effects such as oxidative stress and cellular damage. It is essential to consider these potential effects when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the derivatization of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the formation of hydrazones, which are then analyzed using chromatographic techniques. This interaction is crucial for the accurate quantification of metabolites in various biological samples, including those involved in central carbon metabolism and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily determined by its chemical properties. The compound is relatively hydrophilic, allowing it to diffuse through aqueous environments and interact with target carbonyl compounds. Its distribution is influenced by factors such as pH, temperature, and the presence of binding proteins or transporters that facilitate its movement within biological systems .
Subcellular Localization
This compound and its derivatives are typically localized in the cytoplasm, where they interact with carbonyl compounds. The subcellular localization is influenced by the presence of targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. This localization is essential for the accurate detection and quantification of metabolites in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenylhydrazine can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:
Nitration of Phenylhydrazine: Phenylhydrazine is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) to introduce a nitro group at the meta position of the benzene ring.
Purification: The resulting this compound is purified through recrystallization from suitable solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The nitration process is carefully controlled to prevent over-nitration and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: It can react with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron, and hydrochloric acid for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Carbonyl Compounds: Aldehydes and ketones for condensation reactions.
Major Products:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Hydrazines: Formed through nucleophilic substitution.
Hydrazones: Formed through condensation with carbonyl compounds.
Scientific Research Applications
3-Nitrophenylhydrazine has a wide range of applications in scientific research:
Analytical Chemistry: Used as a derivatization agent in LC-MS for the detection of short-chain fatty acids, carboxylic acids, and other analytes in biological samples.
Forensic Science: Employed in the analysis of biological samples for forensic toxicology and decomposition studies.
Pharmaceutical Analysis: Used for the quantitative analysis of residual compounds in pharmaceutical formulations.
Biological Research: Utilized in the study of metabolic pathways and the profiling of metabolites in various biological systems.
Comparison with Similar Compounds
2-Nitrophenylhydrazine: Similar in structure but with the nitro group at the ortho position. It also serves as a derivatization agent but has different reactivity and selectivity.
4-Nitrophenylhydrazine: Has the nitro group at the para position and exhibits different chemical properties and applications.
Uniqueness of 3-Nitrophenylhydrazine: this compound is unique due to its specific reactivity and stability, making it particularly suitable for derivatization in analytical chemistry. Its position of the nitro group allows for selective reactions and enhances the detection capabilities in various analytical methods .
Properties
IUPAC Name |
(3-nitrophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILLLZWNHOVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210925 | |
Record name | 3-Nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-27-2 | |
Record name | (3-Nitrophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-nitrophenylhydrazine?
A1: The molecular formula of this compound is C6H7N3O2, and its molecular weight is 153.14 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers primarily focus on the applications of this compound derivatives, its key spectroscopic characteristics include:
Q3: How is this compound used in analytical chemistry?
A3: this compound is widely employed as a derivatization reagent to enhance the detectability and separation of target analytes in various analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). [, , , , ]
Q4: Which compound classes can be analyzed using this compound derivatization?
A4: this compound reacts with compounds containing carbonyl groups (aldehydes and ketones) and carboxyl groups (carboxylic acids) to form UV-absorbing and readily ionizable derivatives. This property makes it suitable for analyzing various metabolites like short-chain fatty acids (SCFAs), bile acids, sugars, and acylcarnitines. [, , , , , , , , , ]
Q5: Why is this compound derivatization preferred for analyzing certain metabolites in LC-MS?
A5: Derivatization with this compound enhances the ionization efficiency of target analytes, leading to improved sensitivity and lower detection limits in LC-MS analysis, particularly for compounds like SCFAs that exhibit poor ionization efficiency in their native form. [, , , ]
Q6: Can this compound derivatization be used for analyzing complex biological samples?
A6: Yes, this derivatization strategy has been successfully applied to analyze complex biological samples like plasma, urine, feces, milk, and cell cultures. [, , , , , , , ]
Q7: Are there specific advantages of using this compound for analyzing trace amounts of metabolites?
A7: The enhanced sensitivity resulting from this compound derivatization allows for the analysis of metabolites in trace amounts, making it particularly valuable for studying limited samples like oocytes or specific cell populations. []
Q8: What are the analytical techniques commonly used in conjunction with this compound derivatization?
A8: The most commonly employed techniques are high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , , , , , , , , ]
Q9: How does this compound derivatization contribute to high-throughput analysis?
A9: The derivatization reaction is typically rapid, and the resulting derivatives are compatible with fast separation techniques like ultra-high performance liquid chromatography (UHPLC), contributing to high-throughput analysis of target compounds. [, , , ]
Q10: Can this compound derivatization be used for quantitative analysis?
A10: Yes, by employing stable isotope-labeled internal standards, this approach allows for accurate and precise quantification of target analytes in various matrices. [, , , , , , , ]
Q11: Are there any challenges associated with using this compound derivatization?
A11: Potential challenges include matrix effects from complex samples, requiring careful method optimization and validation to ensure accurate and reliable results. [, ]
Q12: How is method validation performed for analytical methods using this compound?
A12: Method validation includes assessing parameters like linearity, sensitivity, accuracy, precision, recovery, and stability of the derivatized analytes in the specific matrix being analyzed. [, , , , , , , , ]
Q13: What are the safety considerations for handling this compound?
A13: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound, including wearing personal protective equipment and working in a well-ventilated area.
Q14: What is known about the environmental impact of this compound?
A14: While the provided research papers do not specifically address its environmental impact, proper waste disposal practices are crucial to minimize potential risks.
Q15: Are there any other applications of this compound beyond analytical chemistry?
A15: While the research papers primarily focus on analytical applications, this compound has been explored in organic synthesis for preparing heterocyclic compounds like pyrazoles. [, ]
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